

Technical Guide: Pyridazine-4,5-diol Synthesis Pathways

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Compound of Interest

Compound Name: *Pyridazine-4,5-diol*

CAS No.: 55271-47-1

Cat. No.: B1611263

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Executive Summary & Chemical Architecture

The synthesis of **Pyridazine-4,5-diol** (and its substituted analogues) represents a significant challenge in heterocyclic chemistry due to the electron-deficient nature of the 1,2-diazine ring. Unlike the ubiquitous 3,6-isomers (e.g., maleic hydrazide), the 4,5-functionalized pyridazines require specific electronic orchestration to synthesize.

This guide details the two primary validated pathways for accessing the 4,5-diol core:

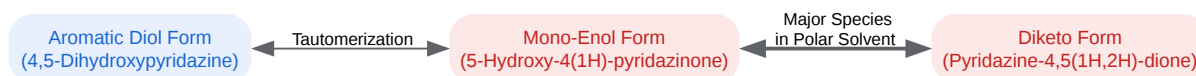
- The Inverse Electron Demand Diels-Alder (IEDDA) Pathway: The modern "Discovery Route" yielding high-symmetry 4,5-disubstituted pyridazines.
- The Mucochloric Acid Pathway: The "Industrial Route" yielding 4,5-functionalized pyridazin-3(2H)-ones, the most common drug discovery scaffolds.

Tautomeric Considerations

Researchers must recognize that "**Pyridazine-4,5-diol**" exists in a complex tautomeric equilibrium. In solution, the compound predominantly favors the 4,5-dioxo (diketo) form or the

mono-enolic form, rather than the fully aromatic diol. Synthetic planning must account for this, often requiring O-alkylation (protection) to lock the aromatic tautomer.

Figure 1: Tautomeric Equilibrium of **Pyridazine-4,5-diol**



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Caption: The equilibrium shifts toward the dione/lactam forms in polar solvents, affecting solubility and nucleophilicity.

Pathway A: The Discovery Route (IEDDA Cycloaddition)

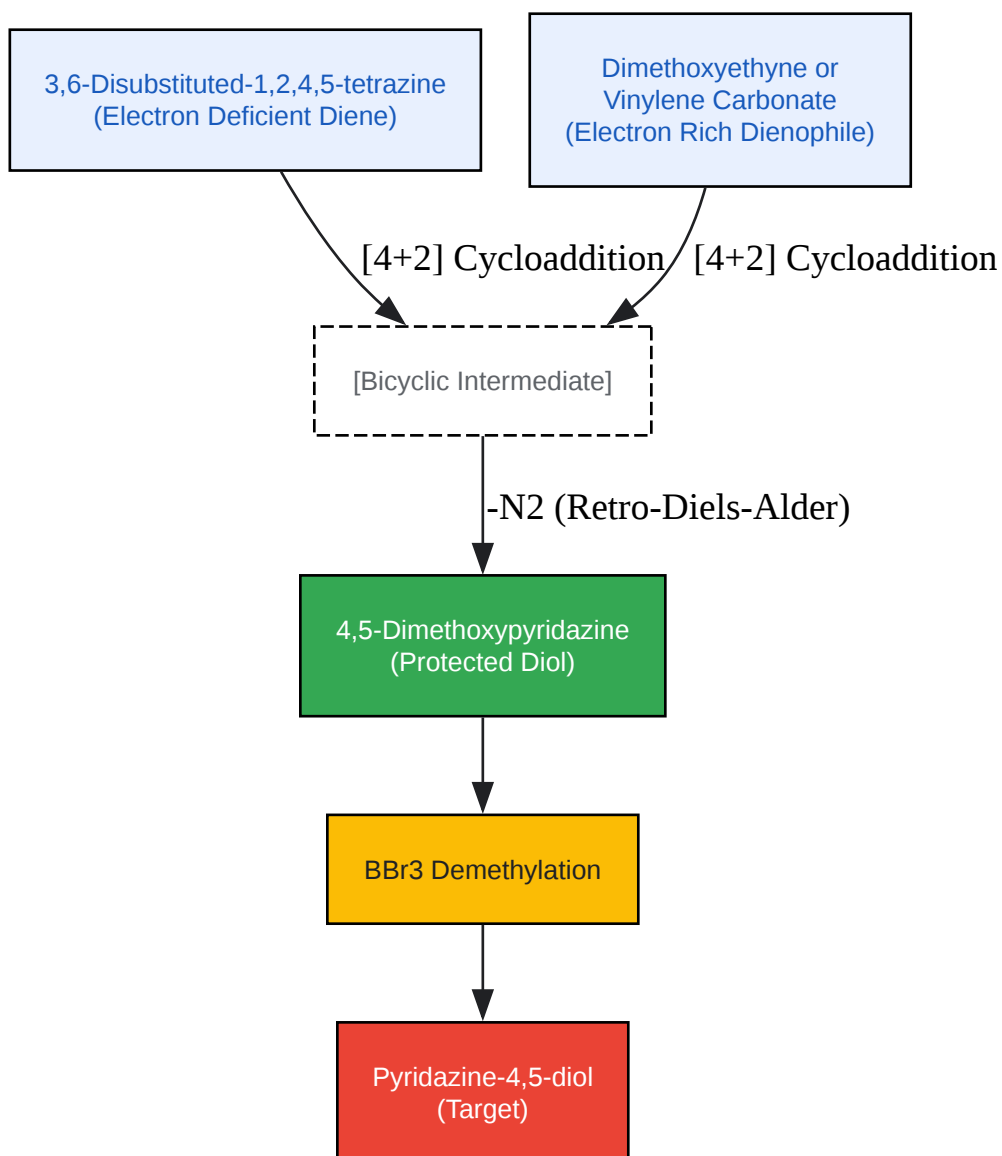
For high-purity synthesis of symmetric 4,5-functionalized pyridazines, the Inverse Electron Demand Diels-Alder (IEDDA) reaction is the gold standard. This pathway utilizes electron-deficient tetrazines and electron-rich alkynes/alkenes.

Mechanistic Logic

The reaction involves a [4+2] cycloaddition between a 1,2,4,5-tetrazine (diene) and a dienophile (alkyne or enol ether), followed by a retro-Diels-Alder elimination of nitrogen (

). This sequence is thermodynamically driven by the loss of nitrogen gas and the formation of the stable aromatic pyridazine ring.

Workflow Diagram



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Caption: IEDDA pathway for symmetric pyridazine synthesis via nitrogen extrusion.

Experimental Protocol: Synthesis of 4,5-Dimethoxypyridazine

Note: This protocol produces the protected dimethyl ether, which is more stable and soluble than the free diol.

Reagents:

- 3,6-Bis(trifluoromethyl)-1,2,4,5-tetrazine (or 3,6-di-2-pyridyl-1,2,4,5-tetrazine for stability).
- 1,1-Dimethoxyethene (ketene acetal) or Dimethoxyethyne (if accessible).
- Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step Methodology:

- Preparation: Dissolve 1.0 eq of the tetrazine in anhydrous DCM (0.1 M concentration) in a round-bottom flask under Argon atmosphere.
- Addition: Cool the solution to 0°C. Add 1.2 eq of the electron-rich dienophile (e.g., 1,1-dimethoxyethene) dropwise. Observation: The characteristic deep red/purple color of the tetrazine will fade to yellow/orange as nitrogen gas evolves.
- Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of red tetrazine spot).^[1]
- Oxidation (If using alkene): If an alkene (like 1,1-dimethoxyethene) was used, the intermediate is a dihydropyridazine. Add 1.5 eq of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or stir open to air in toluene at reflux to aromatize to the pyridazine.
- Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).
- Deprotection (Optional): To generate the free diol, treat the dimethoxy product with Boron Tribromide () in DCM at -78°C, warming to room temperature overnight. Quench carefully with methanol.

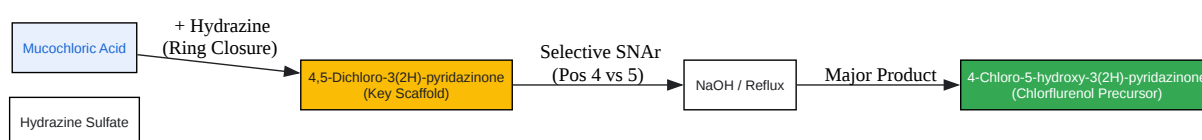
Pathway B: The Industrial Route (Mucochloric Acid)

For drug development, the 4,5-functionalized 3(2H)-pyridazinone scaffold is often more desirable than the symmetric diol. This route uses inexpensive mucochloric acid and is scalable to kilogram quantities.

Mechanistic Logic

Mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) reacts with hydrazine to form the pyridazine ring. The resulting 4,5-dichloro-3(2H)-pyridazinone contains two electrophilic sites. The chlorine at position 4 is significantly more reactive toward nucleophilic aromatic substitution () than the chlorine at position 5, allowing for regioselective functionalization.

Workflow Diagram



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Caption: Scalable synthesis of 4,5-functionalized pyridazinones from mucochloric acid.

Experimental Protocol: Synthesis of 4,5-Dichloro-3(2H)-pyridazinone

This is the precursor for 4,5-dihydroxy derivatives.

Reagents:

- Mucochloric Acid (1.0 eq)
- Hydrazine Sulfate (1.0 eq)
- Sodium Acetate (trihydrate) (1.0 eq)
- Water (Solvent)[2]

Step-by-Step Methodology:

- Dissolution: In a 500 mL flask, suspend 50g of mucochloric acid in 200 mL of water. Heat to 50°C until fully dissolved.

- Buffering: In a separate beaker, dissolve hydrazine sulfate and sodium acetate in 150 mL of warm water.
- Addition: Slowly add the hydrazine solution to the mucochloric acid solution. Caution: Exothermic reaction.
- Reflux: Heat the mixture to reflux (100°C) for 3 hours. A precipitate will begin to form.[3][4][5]
- Isolation: Cool the mixture to 0°C in an ice bath. Filter the crystalline solid.[6]
- Purification: Recrystallize from ethanol or water.
 - Yield: Typically 75-85%.
 - Product: 4,5-dichloro-3(2H)-pyridazinone (MP: ~200°C).

Conversion to Diol (Hydrolysis): To convert the dichloro scaffold to the dihydroxy/diol equivalent:

- Reflux the 4,5-dichloro-3(2H)-pyridazinone in 10% aqueous NaOH for 6–12 hours.
- Acidify with HCl to pH 2.
- The product, 4,5-dihydroxy-3(2H)-pyridazinone, will precipitate. Note: Complete displacement of both chlorines requires vigorous conditions; often the 4-chloro-5-hydroxy or 4-hydroxy-5-chloro isomer is isolated depending on the nucleophile used.

Comparative Data Summary

Feature	Pathway A: IEDDA Cycloaddition	Pathway B: Mucochloric Acid Route
Target Scaffold	Symmetric Pyridazine-4,5-diol	Unsymmetric 3(2H)- Pyridazinone
Starting Materials	Tetrazines + Alkynes	Mucochloric Acid + Hydrazine
Cost	High (Tetrazines are expensive)	Low (Commodity chemicals)
Scalability	Milligram to Gram scale	Kilogram scale
Regiocontrol	High (determined by tetrazine)	Moderate (4-Cl is more reactive)
Primary Use	Academic Research / MedChem	Agrochemicals / Industrial Pharma

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